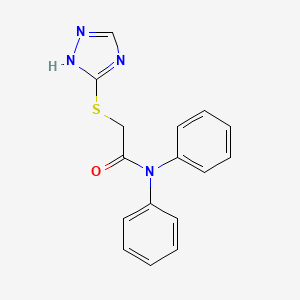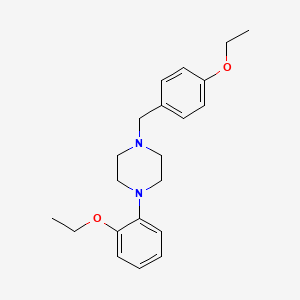
methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MMNPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. MMNPC belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and chemical properties.
Mechanism of Action
The exact mechanism of action of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the modulation of immune system function. methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is its ease of synthesis and low cost, which makes it a readily available compound for laboratory experiments. methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate also exhibits potent activity against cancer cells, making it a valuable tool for researchers studying cancer biology and drug discovery. However, one limitation of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including:
1. Further investigation of the mechanism of action of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential targets in cancer cells.
2. Development of novel derivatives of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate with improved solubility and bioavailability.
3. Evaluation of the anti-cancer activity of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models and clinical trials.
4. Investigation of the potential applications of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in other fields, such as material science and environmental remediation.
5. Study of the structure-activity relationship of methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its derivatives to identify more potent and selective compounds.
In conclusion, methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising synthetic compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives for use in drug discovery and other applications.
Synthesis Methods
Methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using a multi-step synthetic route, which involves the reaction of 2-methyl-1-naphthol with ethyl acetoacetate in the presence of a base to form a pyrrole intermediate. The intermediate is then treated with methyl chloroformate and triethylamine to yield the final product, methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
Methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits potent anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. methyl 2-methyl-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
methyl 5-methyl-1-naphthalen-1-yl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-14(17(20)21-2)10-16(19)18(11)15-9-5-7-12-6-3-4-8-13(12)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZANMOLNKIESNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC=CC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-1-naphthalen-1-yl-2-oxo-3H-pyrrole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)



![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)


![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)